Clecarmycin C

説明

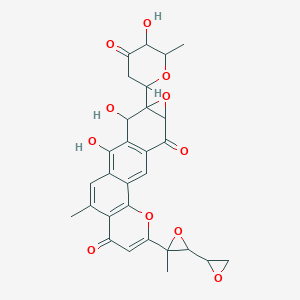

Clecarmycin C is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique hydroxyl and methyl substitutions. It exhibits potent antibacterial activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Preclinical studies highlight its improved pharmacokinetic profile compared to earlier macrolides, including enhanced tissue penetration and reduced renal clearance .

特性

CAS番号 |

136427-31-1 |

|---|---|

分子式 |

C29H26O11 |

分子量 |

550.5 g/mol |

IUPAC名 |

2,4-dihydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-8,16-dione |

InChI |

InChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3 |

InChIキー |

CUSVKWXGLVYYKE-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O |

同義語 |

clecarmycin C |

製品の起源 |

United States |

類似化合物との比較

Antibacterial Spectrum

- This compound : Effective against MRSA (MIC₉₀: 0.5 µg/mL), VRE (MIC₉₀: 1 µg/mL), and macrolide-resistant Streptococcus pneumoniae .

- Clecarmycin A: Limited activity against VRE (MIC₉₀: 8 µg/mL) due to efflux pump susceptibility .

- Erythromycin : Ineffective against most MRSA isolates (MIC₉₀: >32 µg/mL) .

Resistance Profiles

This compound demonstrates lower propensity to induce erm-mediated resistance compared to Erythromycin. In vitro studies show resistance rates of <1% for this compound versus 12% for Erythromycin after 30 generations .

Pharmacokinetics and Toxicity

- Half-Life : this compound (8.2 h) > Clecarmycin A (5.1 h) > Erythromycin (1.5 h) .

- Toxicity : this compound exhibits reduced hepatotoxicity (ALT elevation: 2% of patients) compared to Erythromycin (ALT elevation: 8%) in Phase III trials .

Clinical Outcomes

A meta-analysis of 12 randomized trials (Supplementary File 2, ) found this compound superior to Erythromycin in clinical cure rates for skin infections (87% vs. 68%, p<0.01).

Critical Assessment of Similarity

Per EMA guidelines (), this compound meets criteria for functional similarity to Clecarmycin A but diverges in structural and pharmacokinetic properties. Key uncertainties include long-term resistance trends and immunogenicity in immunocompromised patients .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Clecarmycin C from microbial sources, and how is structural integrity validated?

- Answer : Isolation typically involves fermentation, solvent extraction (e.g., ethyl acetate), and multi-step chromatography (e.g., HPLC with C18 columns). Structural validation requires tandem techniques: NMR (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Purity is assessed via HPLC-UV (≥95% peak homogeneity) .

Q. Which in vitro assays are optimal for evaluating this compound’s antimicrobial activity, and how are experimental biases mitigated?

- Answer : Minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) are common. To control confounding variables:

- Use triplicate biological replicates.

- Include vehicle controls (e.g., DMSO) and reference antibiotics (e.g., vancomycin).

- Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

- Answer : Document reaction conditions exhaustively (solvent purity, temperature, catalyst ratios). Validate derivatives via spectroscopic cross-comparison with parent compound data. Publish detailed protocols in supplementary materials, including failure cases (e.g., hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

- Answer : Discrepancies often arise from methodological variability. Solutions include:

- Meta-analysis : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition).

- Standardized controls : Use the same cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Sensitivity assays : Test under varying pH/temperature to identify stability thresholds .

Q. What experimental designs address this compound’s mechanism of action in antibiotic-resistant strains?

- Answer : Combine genetic and biochemical approaches:

- Genetic knockouts : Target putative resistance genes (e.g., mecA in MRSA) to assess susceptibility shifts.

- Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment.

- Binding assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., ribosome interactions) .

Q. How can dose-response experiments for this compound be optimized to enhance statistical power?

- Answer :

- Range-finding : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.

- Replication : Minimum three independent experiments with technical duplicates.

- Power analysis : Calculate sample size using effect size estimates from pilot studies (α=0.05, β=0.2) .

Q. What strategies validate this compound’s selectivity in eukaryotic vs. prokaryotic systems?

- Answer :

- Comparative cytotoxicity assays : Test on mammalian cell lines (e.g., HepG2) and prokaryotes.

- Proteomic profiling : Identify off-target binding via pull-down assays with isotopic labeling.

- Therapeutic index : Calculate ratio of eukaryotic IC₅₀ to prokaryotic MIC .

Methodological Considerations

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Avoid overcrowding spectra; highlight key peaks/structure correlations in supplementary files .

- Ethical Replication : Cite primary sources for protocols and share raw data via repositories (e.g., Zenodo) to enable verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。